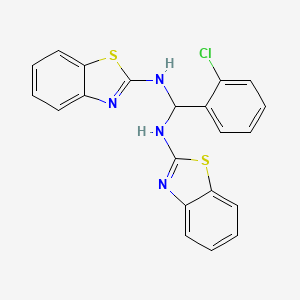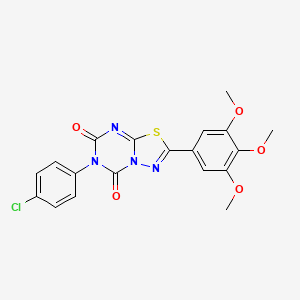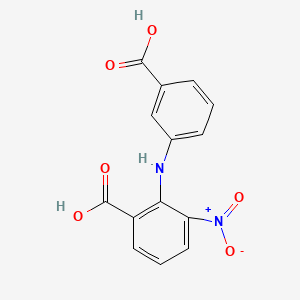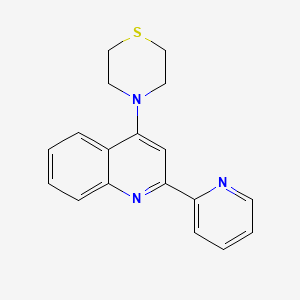
Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- typically involves multi-step organic reactions. The starting materials often include quinoline and pyridine derivatives, which undergo a series of reactions such as nucleophilic substitution, cyclization, and thiomorpholine ring formation. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- can undergo various chemical reactions including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the pyridine ring to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, organometallic reagents, and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
相似化合物的比较
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Pyridine: A simple aromatic ring with various chemical applications.
Thiomorpholine: A sulfur-containing heterocycle with potential biological activities.
Uniqueness
Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- is unique due to its combination of quinoline, pyridine, and thiomorpholine moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
133671-54-2 |
|---|---|
分子式 |
C18H17N3S |
分子量 |
307.4 g/mol |
IUPAC 名称 |
4-(2-pyridin-2-ylquinolin-4-yl)thiomorpholine |
InChI |
InChI=1S/C18H17N3S/c1-2-6-15-14(5-1)18(21-9-11-22-12-10-21)13-17(20-15)16-7-3-4-8-19-16/h1-8,13H,9-12H2 |
InChI 键 |
WHCXDFIKXHNYOD-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


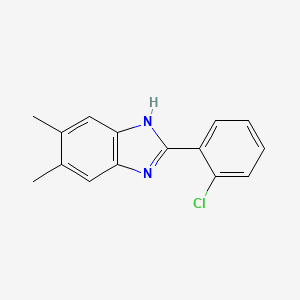

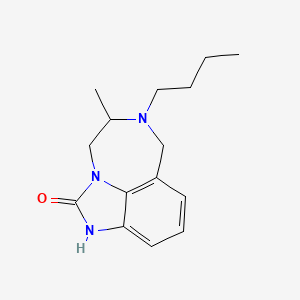

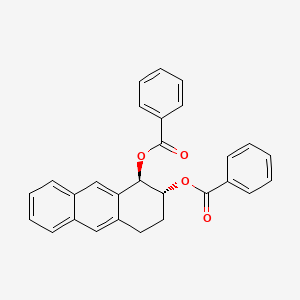
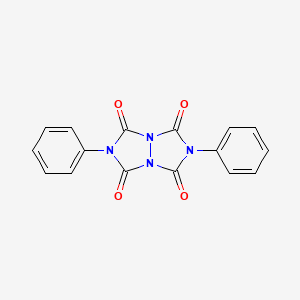

![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)



